Wedelobatin A

Description

Structure

2D Structure

Properties

IUPAC Name |

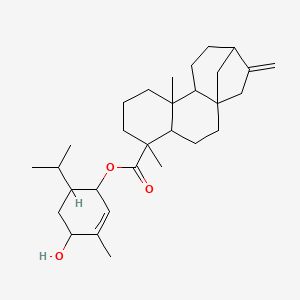

(4-hydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl) 5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-18(2)22-15-23(31)19(3)14-24(22)33-27(32)29(6)12-7-11-28(5)25(29)10-13-30-16-20(4)21(17-30)8-9-26(28)30/h14,18,21-26,31H,4,7-13,15-17H2,1-3,5-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKJIDAGDGTENO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1O)C(C)C)OC(=O)C2(CCCC3(C2CCC45C3CCC(C4)C(=C)C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Advanced Spectroscopic Elucidation Methodologies of Wedelobatin a

The isolation and structural confirmation of Wedelobatin A from botanical sources is a multi-step process that relies on precise extraction techniques followed by rigorous spectroscopic analysis.

Extraction and Isolation Techniques from Botanical Sources

This compound is naturally found in plants of the Wedelia genus, particularly Wedelia trilobata (now often classified as Sphagneticola trilobata). The initial step in its isolation involves extraction from the plant material. libretexts.org

The process typically begins with the collection, drying, and grinding of the whole plant or specific parts like leaves and flowers into a fine powder. paulussegroup.com A common and effective method for extracting ent-kaurane diterpenoids is solvent extraction. researchgate.net This involves soaking the powdered plant material in an organic solvent for an extended period, a process known as maceration. paulussegroup.com Solvents such as ethanol, methanol, or ethyl acetate (B1210297) are frequently used, chosen for their ability to dissolve compounds of intermediate polarity like diterpenoids. paulussegroup.comresearchgate.net For instance, one established procedure involves the extraction of dried, powdered W. trilobata with ethanol. libretexts.org The resulting solution, containing a complex mixture of phytochemicals, is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation Methodologies

To isolate this compound from the complex crude extract, a series of chromatographic techniques are employed. usp.brmdpi.com Chromatography separates compounds based on their differential partitioning between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or gas that flows through the stationary phase). mdpi.com

The purification of the crude extract often starts with column chromatography . nih.gov In this technique, the extract is loaded onto a column packed with an adsorbent material, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their polarity, with less polar compounds eluting from the column faster than more polar ones. The process is monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC) .

For further purification, more advanced methods are necessary. High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used in the final stages of purification. researchgate.net It utilizes high pressure to pass the solvent through a column with very fine particles, leading to a much more efficient separation. Preparative HPLC was instrumental in affording pure this compound in reported isolations.

Purification Strategies for Ent-Kaurane Diterpenoids

The general strategy for purifying ent-kaurane diterpenoids like this compound from a crude plant extract involves a sequential and multi-step chromatographic approach. No single chromatographic step is sufficient to isolate a pure compound.

A typical workflow begins with fractionation of the crude extract using column chromatography over a stationary phase like silica gel or MCI gel, eluting with a gradient of solvents of increasing polarity (e.g., from hexane (B92381) to ethyl acetate to methanol). researchgate.netnih.gov This initial separation divides the extract into several less complex fractions.

Fractions identified as containing the target compounds are then subjected to further rounds of chromatography. This may involve different types of stationary phases, such as Sephadex LH-20, which separates molecules based on size, or reversed-phase (RP-18) silica gel, where the separation mechanism is based on hydrophobicity. nih.gov Finally, the nearly pure compound is subjected to preparative HPLC to yield the purified substance, such as this compound. The purity is often assessed by analytical HPLC or NMR spectroscopy. nih.gov

Comprehensive Spectroscopic Characterization for Structural Determination

Once this compound is isolated in pure form, its exact chemical structure is determined using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. researchgate.netsavemyexams.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy provides detailed information about the carbon and hydrogen atoms within a molecule, allowing for the complete assembly of its structure. researchgate.net The technique is based on the magnetic properties of atomic nuclei, specifically the ¹H (proton) and ¹³C isotopes. libretexts.orgoregonstate.edu

A ¹H NMR spectrum provides four key pieces of information for structural analysis: the number of signals, their chemical shift (position), their integration (area), and their multiplicity (splitting pattern).

Chemical Shift (δ): The position of a signal (measured in parts per million, ppm) indicates the electronic environment of the proton. Protons attached to carbons bearing electronegative atoms (like oxygen) or involved in double bonds are "deshielded" and appear at a higher chemical shift (downfield).

Multiplicity: The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring protons. This pattern reveals the number of protons on adjacent carbons.

Coupling Constants (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons, which is crucial for determining the relative stereochemistry of the molecule.

In the analysis of an ent-kaurane diterpenoid, specific signals are characteristic. For example, signals for exocyclic methylene (B1212753) protons (=CH₂) typically appear around 4.7-5.0 ppm, while protons on carbons bearing hydroxyl or ester groups appear further downfield. nih.gov The following table shows representative ¹H NMR data for a related ent-kaurane diterpenoid, illustrating the type of data obtained.

Table 1: Example ¹H NMR Data for a Related Ent-Kaurane Diterpenoid (Note: This is illustrative data for a similar compound, not this compound itself.)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 4.50 | dd | 12.2, 4.7 |

| H-15 | 2.55 | m | |

| H-17a | 4.85 | s | |

| H-17b | 4.78 | s | |

| H-20 | 1.15 | s |

Data adapted from analysis of similar compounds. nih.gov

A ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.orgoregonstate.edu Unlike ¹H NMR, the signals are typically sharp singlets (in a broadband-decoupled spectrum), and their integration is not directly proportional to the number of carbons. oregonstate.edu

Chemical Shift (δ): The chemical shift range for ¹³C is much larger than for ¹H (0-220 ppm), providing excellent resolution. libretexts.org The position of a signal is highly indicative of the type of carbon. Carbons in simple alkyl groups appear upfield (10-50 ppm), carbons bonded to oxygen are downfield (50-90 ppm), alkene carbons are further downfield (100-150 ppm), and carbonyl carbons (from esters or carboxylic acids) are the most deshielded (170-185 ppm). oregonstate.edu

For an ent-kaurane diterpenoid, the ¹³C NMR spectrum confirms the total number of carbons and identifies key functional groups. For example, the presence of a carboxylic acid at position C-19 is confirmed by a signal around δ 178-182 ppm. nih.gov The two carbons of an exocyclic double bond at C-16/C-17 would give characteristic signals around δ 155 (quaternary C-16) and δ 103 (methylene C-17). The following table shows typical ¹³C NMR data for the carbon skeleton of a related compound.

Table 2: Example ¹³C NMR Data for a Related Ent-Kaurane Diterpenoid (Note: This is illustrative data for a similar compound, not this compound itself.)

| Position | Chemical Shift (δ, ppm) | Carbon Type |

| C-3 | 78.9 | CH |

| C-4 | 43.8 | C |

| C-9 | 56.1 | CH |

| C-16 | 155.9 | C |

| C-17 | 103.2 | CH₂ |

| C-19 | 178.1 | C (COOH) |

| C-20 | 15.6 | CH₃ |

Data adapted from analysis of similar compounds. nih.gov

By combining data from ¹H NMR, ¹³C NMR, and more advanced 2D NMR experiments (which show correlations between protons and carbons), researchers can unambiguously determine the complete structure and relative stereochemistry of this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides a deeper understanding of molecular structure by spreading NMR signals across two frequency axes, which helps in resolving overlapping peaks that are common in complex molecules. wikipedia.org This set of techniques is crucial for establishing through-bond and through-space correlations between nuclei. huji.ac.il

COrrelation SpectroscopY (COSY): The COSY experiment is fundamental for identifying spin-spin coupling relationships between protons, typically those separated by two or three bonds (J-coupling). wikipedia.orgprinceton.edu In the analysis of this compound, COSY spectra would reveal which protons are neighbors in the molecular structure, allowing for the tracing of proton-proton connectivity networks within the molecule. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a proton-detected 2D experiment that correlates proton signals with the signals of directly attached heteronuclei, most commonly carbon-13. sdsu.edu This technique is invaluable for assigning carbon resonances based on their attached protons. ipb.pt For this compound, the HSQC spectrum would provide a direct link between specific proton and carbon signals, confirming C-H one-bond connections. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. princeton.edu This is particularly useful for connecting different spin systems and for identifying quaternary carbons, which lack directly attached protons. sdsu.edu In the structural elucidation of this compound, HMBC data would be critical for piecing together the carbon skeleton by revealing correlations between protons and carbons that are further apart in the molecule.

Nuclear Overhauser Effect SpectroscopY (NOESY): Unlike COSY and HMBC, which show through-bond correlations, NOESY reveals through-space correlations between protons that are in close spatial proximity, irrespective of whether they are directly bonded. princeton.edu This is essential for determining the stereochemistry and three-dimensional conformation of a molecule. For this compound, NOESY would provide crucial information about the relative orientation of different parts of the molecule.

The following table summarizes the types of information obtained from these 2D NMR experiments for the structural elucidation of this compound.

| 2D NMR Technique | Type of Correlation | Information Gained for this compound |

| COSY | ¹H-¹H through-bond (2-3 bonds) | Identifies neighboring protons, establishing spin systems. |

| HSQC | ¹H-¹³C through-bond (1 bond) | Directly links protons to their attached carbons. |

| HMBC | ¹H-¹³C through-bond (2-4 bonds) | Connects different spin systems and identifies quaternary carbons. |

| NOESY | ¹H-¹H through-space | Determines spatial proximity of protons, revealing stereochemistry and conformation. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. cureffi.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.combioanalysis-zone.com This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. libretexts.orginnovareacademics.in For this compound, HRMS would be used to obtain a precise mass measurement of the molecular ion, which, in turn, allows for the calculation of its exact molecular formula. youtube.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific m/z are selected and then fragmented. wikipedia.orgmsaltd.co.uk The resulting fragment ions are then analyzed to provide structural information. nationalmaglab.org This technique is instrumental in elucidating the connectivity of atoms within a molecule. labmanager.comeag.com In the analysis of this compound, a precursor ion corresponding to the protonated molecule would be selected and subjected to collision-induced dissociation. The resulting product ion spectrum would reveal characteristic fragmentation patterns, providing valuable clues about the different structural motifs present in the molecule.

The table below illustrates the application of mass spectrometry techniques in the analysis of this compound.

| Mass Spectrometry Technique | Primary Function | Data Obtained for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement | Determination of the exact molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Structural fragmentation | Elucidation of fragmentation pathways and structural motifs. |

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. adpcollege.ac.inspectroscopyonline.com Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. specac.comlibretexts.org The IR spectrum of this compound would be expected to show absorption bands corresponding to the various functional groups within its structure. For example, the presence of hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, while carbonyl (C=O) groups would show a strong, sharp absorption band around 1700 cm⁻¹. libretexts.org

The following table lists some common functional groups and their characteristic IR absorption ranges that could be relevant for this compound.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (alcohols, phenols) | 3200 - 3600 (broad) |

| C-H (alkanes) | 2850 - 2960 |

| C=O (ketones, aldehydes, esters) | 1670 - 1780 |

| C=C (alkenes) | 1620 - 1680 |

| C-O (alcohols, ethers, esters) | 1050 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. wikipedia.orgazooptics.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. sci-hub.se Molecules containing chromophores, which are groups of atoms responsible for absorbing light, will exhibit characteristic absorption maxima (λmax) in their UV-Vis spectra. vscht.czlibretexts.org The UV-Vis spectrum of this compound would provide information about the conjugated systems and other chromophores present in the molecule. The position and intensity of the absorption bands can give clues about the extent of conjugation and the types of electronic transitions occurring.

Chiroptical Spectroscopic Methods (e.g., Optical Rotation, Electronic Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopic methods are essential for determining the absolute configuration of chiral molecules. ustc.edu.cn These techniques rely on the differential interaction of chiral molecules with polarized light. cas.czaps.org

Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. nih.gov The specific rotation, [α], is a characteristic physical property of a chiral molecule. For this compound, a measured specific rotation of –92.6 (c 0.2, CHCl3) indicates that it is an optically active compound. ufpb.br

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubfaccts.de The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule and is therefore a powerful tool for determining the absolute configuration. nih.govspectroscopyasia.com By comparing the experimentally measured ECD spectrum of this compound with spectra predicted by quantum chemical calculations for its possible stereoisomers, the absolute configuration can be confidently assigned. researchgate.net

Single-Crystal X-ray Diffraction Analysis (If Applicable for Derived Structures)

Single-crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute stereochemistry of a molecule. researchgate.netjyu.fi While this technique has been successfully applied to determine the absolute configurations of other ent-kaurane diterpenoids, a search of the current scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound or any of its synthetic derivatives. researchgate.netjyu.finih.govacs.org Therefore, this section is not applicable at present.

Total Synthesis and Synthetic Analog Design Strategies for Wedelobatin a

Retrosynthetic Analysis of the Wedelobatin A Scaffold

A retrosynthetic analysis of this compound would logically begin with the disconnection of its characteristic ester side chain, a common feature in many bioactive natural products. This would reveal the core ent-kaurane skeleton as a primary target. The tetracyclic core of this compound, with its fused ring system, presents a significant synthetic challenge. Drawing inspiration from the synthesis of other ent-kaurane diterpenoids, a plausible retrosynthetic approach would involve the late-stage formation of one of the rings, often the C-ring or D-ring, from a more accessible polycyclic intermediate. acs.orgnih.gov

A potential retrosynthetic blueprint for the ent-kaurane core of this compound is outlined below:

Figure 1: Plausible Retrosynthetic Analysis of the this compound Core

This diagram illustrates a conceptual retrosynthetic pathway, not a specific reported synthesis.

This convergent approach, where complex fragments are synthesized independently and then combined, is a common and efficient strategy in modern natural product synthesis. tandfonline.com

Strategic Bond Disconnection Approaches

The intricate architecture of the ent-kaurane skeleton necessitates careful consideration of which bonds to form and in what order. Key strategic disconnections would likely focus on the formation of the bicyclo[3.2.1]octane system, a hallmark of the kaurane (B74193) family. magtech.com.cn

Common disconnection strategies for related systems include:

Intramolecular Diels-Alder Reaction: This powerful cycloaddition can be employed to construct the B and C rings simultaneously from a suitably functionalized precursor. magtech.com.cn

Radical Cyclization: Radical-mediated cyclizations are effective for the formation of five- and six-membered rings, and could be envisioned for the closure of the D-ring. magtech.com.cn

Aldol (B89426) Condensation: Intramolecular aldol reactions can be used to forge key carbon-carbon bonds and establish stereocenters within the ring system. magtech.com.cn

Fragment Coupling: A convergent strategy might involve the coupling of two advanced intermediates, for example, a bicyclo[3.2.1]octane fragment with a cyclopentyl fragment, as demonstrated in the synthesis of principinol D. acs.orgnih.gov

The choice of disconnection strategy would be heavily influenced by the desire to control the stereochemistry of the multiple chiral centers present in this compound.

Key Synthetic Methodologies and Reaction Development

The successful synthesis of a complex molecule like this compound would rely on a diverse toolbox of modern synthetic reactions.

The control of stereochemistry is paramount in the synthesis of natural products. For this compound, with its numerous stereocenters, enantioselective and diastereoselective reactions would be crucial.

Key techniques would likely include:

Asymmetric Catalysis: The use of chiral catalysts to set key stereocenters early in the synthesis is a highly efficient strategy. This could involve asymmetric hydrogenations, epoxidations, or aldol reactions. utar.edu.my

Substrate-Controlled Diastereoselection: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. This is a common strategy in the later stages of a synthesis.

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as a terpene, can provide a head start in establishing the desired stereochemistry. wikipedia.org

The following table summarizes some stereoselective reactions used in the synthesis of related diterpenoids:

| Reaction Type | Catalyst/Reagent | Application in Diterpenoid Synthesis | Reference |

| Asymmetric Hydrogenation | Rhodium-based catalysts | Setting stereocenters in cyclic systems | nih.gov |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, DET | Creating chiral epoxides for further functionalization | utar.edu.my |

| Diastereoselective Reduction | SmI₂ | Stereoselective ketone reduction | acs.orgnih.gov |

Modern catalytic methods have revolutionized the synthesis of complex molecules by enabling reactions with high efficiency, selectivity, and functional group tolerance. nih.gov

In a hypothetical synthesis of this compound, the following catalytic reactions could be employed:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are invaluable for the formation of carbon-carbon bonds, for instance, in coupling different fragments of the molecule.

Metathesis Reactions: Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic systems and could be used to construct one of the rings of the kaurane core.

C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy for streamlining synthetic routes by avoiding the need for pre-functionalized starting materials.

Application of Modern Catalysis in Complex Natural Product Synthesis

Challenges and Innovations in Total Synthesis of Complex Diterpenoids

The total synthesis of complex diterpenoids like this compound presents several significant challenges:

Construction of the Polycyclic Core: Assembling the tetracyclic system with the correct stereochemistry is a major hurdle.

Control of Stereochemistry: The large number of stereocenters requires the use of highly stereoselective reactions.

Oxidation State Management: The synthesis must carefully manage the oxidation states of various carbon atoms throughout the synthetic sequence.

To overcome these challenges, synthetic chemists have developed a range of innovative strategies, including:

Cascade Reactions: A single reaction that forms multiple bonds and rings in one step can significantly shorten a synthetic route.

Biomimetic Synthesis: Mimicking the biosynthetic pathway of a natural product can provide inspiration for a laboratory synthesis. The biosynthesis of ent-kaurane diterpenoids proceeds via the cyclization of geranylgeranyl pyrophosphate. frontiersin.org

Development of Novel Reactions: The pursuit of complex natural product synthesis often drives the development of new and powerful synthetic methods.

The eventual total synthesis of this compound will undoubtedly contribute new strategies and solutions to the field of organic chemistry.

Biosynthetic Pathway Elucidation of Wedelobatin a

Precursor Identification and Metabolic Labeling Studies

The biosynthesis of all diterpenoids, including the ent-kaurane class to which Wedelobatin A belongs, originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). wikipedia.orgmedchemexpress.comchemsrc.comtaylorandfrancis.comfrontiersin.org GGPP is itself synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells. mdpi.com This precursor serves as the foundational building block for the characteristic tetracyclic core of ent-kaurane diterpenoids. frontiersin.orgontosight.ai

The initial committed steps in the biosynthesis of the ent-kaurane skeleton involve the cyclization of GGPP. This process is catalyzed by two distinct enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS). frontiersin.orgresearchgate.netuniprot.org First, CPS catalyzes the protonation-initiated cyclization of the linear GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). frontiersin.orgmdpi.com Subsequently, KS mediates a second cyclization of ent-CPP to yield the tetracyclic hydrocarbon, ent-kaurene, which is the parent scaffold of all ent-kaurane diterpenoids. frontiersin.orgresearchgate.net

While specific metabolic labeling studies on this compound are not extensively documented in the literature, the general methodology for such investigations is well-established. These studies typically involve feeding isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled glucose or pyruvate, to the producing organism, in this case, a Wedelia species. By tracing the incorporation of these labels into the final molecule of this compound, the origin of its carbon skeleton from the primary metabolic pathways can be unequivocally confirmed.

| Precursor | Role in Biosynthesis |

| Geranylgeranyl Pyrophosphate (GGPP) | The universal C20 precursor for all diterpenoids, including ent-kauranes. |

| ent-Copalyl Diphosphate (ent-CPP) | A bicyclic intermediate formed from the cyclization of GGPP. |

| ent-Kaurene | The tetracyclic parent scaffold of the ent-kaurane diterpenoid class. |

Enzymatic Investigations of Key Biosynthetic Steps

The biosynthesis of this compound from the basic ent-kaurene scaffold involves a series of specific enzymatic modifications, primarily oxidations, that lead to its unique chemical structure. While the precise enzymatic machinery for this compound has not been fully characterized, research on other ent-kaurane diterpenoids provides a strong framework for understanding these key steps.

The enzymes responsible for the initial cyclization of GGPP to ent-kaurene are central to the pathway:

ent-Copalyl Diphosphate Synthase (CPS): This enzyme initiates the cyclization cascade. Genes encoding for CPS have been identified in various plants from the Asteraceae family, to which Wedelia belongs. scispace.comuniprot.org

ent-Kaurene Synthase (KS): This enzyme completes the formation of the tetracyclic ent-kaurene skeleton. KS enzymes have also been characterized from several Asteraceae species. scispace.comresearchgate.net

Following the formation of ent-kaurene, a series of oxidative reactions are required to produce the more complex ent-kaurenoic acid and its derivatives. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s). ontosight.aimdpi.comnih.gov These enzymes are known for their role in introducing hydroxyl groups and other functionalities onto the diterpenoid skeleton, contributing to the vast structural diversity of this class of compounds. mdpi.comnih.gov Specifically, ent-kaurene oxidase (KO), a member of the CYP701 family, is responsible for the three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, forming ent-kaurenoic acid. nih.govfrontiersin.org

The final steps in this compound biosynthesis would involve the esterification of an oxidized ent-kaurane derivative with another molecular moiety, a process likely catalyzed by specific transferase enzymes. The exact nature of these enzymes in the context of this compound remains an area for future research.

| Enzyme | Function in ent-Kaurane Biosynthesis |

| ent-Copalyl Diphosphate Synthase (CPS) | Catalyzes the cyclization of GGPP to ent-CPP. |

| ent-Kaurene Synthase (KS) | Catalyzes the cyclization of ent-CPP to ent-kaurene. |

| Cytochrome P450 Monooxygenases (CYP450s) | Catalyze various oxidation reactions on the ent-kaurene scaffold. |

| ent-Kaurene Oxidase (KO) | A specific CYP450 that oxidizes ent-kaurene to ent-kaurenoic acid. |

| Transferases | Hypothesized to catalyze the final esterification step in this compound biosynthesis. |

Genetic Engineering Approaches for Pathway Characterization

Genetic engineering provides powerful tools for elucidating and manipulating biosynthetic pathways. nih.govbeilstein-journals.orgnih.gov While specific genetic engineering studies targeting this compound are yet to be reported, the established methodologies offer a clear path for future investigations.

A common approach is the heterologous expression of candidate genes in a microbial host, such as Escherichia coli or yeast (Saccharomyces cerevisiae). nih.govnih.gov For instance, the genes encoding CPS and KS from a Wedelia species could be co-expressed in E. coli to confirm their ability to produce ent-kaurene. nih.gov Subsequent co-expression with candidate CYP450 genes from the same plant would allow for the stepwise reconstruction of the pathway and the identification of the enzymes responsible for the specific oxidations leading to the this compound precursor.

Furthermore, gene silencing techniques, such as RNA interference (RNAi) or CRISPR-Cas9, could be employed in the native Wedelia plant to knock down the expression of specific candidate genes. A resulting decrease or complete absence of this compound production would provide strong evidence for the involvement of the targeted gene in its biosynthesis.

These genetic engineering approaches not only aid in the fundamental understanding of the biosynthetic pathway but also pave the way for the metabolic engineering of microorganisms for the sustainable production of this compound and related compounds. nih.govnih.gov

Comparative Biosynthesis with Other Ent-Kaurane Diterpenoids

The biosynthesis of this compound can be understood within the broader context of ent-kaurane diterpenoid metabolism in the plant kingdom, particularly within the Asteraceae family. frontiersin.orgnih.govnih.govconicet.gov.ar The initial steps, the conversion of GGPP to ent-kaurene via ent-CPP, are highly conserved across many plant species, including those in the Asteraceae family like Stevia rebaudiana and Helianthus annuus. scispace.comacs.org

The diversification of ent-kaurane structures arises from the subsequent decorating enzymes, primarily CYP450s and other transferases. mdpi.comnih.gov For example, in Stevia rebaudiana, ent-kaurene is further oxidized to produce steviol (B1681142), the precursor to the well-known steviol glycosides. scispace.com In other plants, the ent-kaurene skeleton is modified to produce a vast array of compounds with diverse biological activities. acs.orgresearchgate.netscielo.brscielo.brresearchgate.net

By comparing the genetic and enzymatic machinery of Wedelia trilobata with those of other ent-kaurane-producing plants, researchers can identify conserved and unique biosynthetic features. This comparative approach can help in the identification of candidate genes for the later, more specific steps in this compound biosynthesis. The presence of unique CYP450s or transferases in Wedelia that are absent in closely related species would make them prime targets for functional characterization.

Preclinical Biological Activity Evaluation of Wedelobatin a

In Vitro Screening Methodologies in Relevant Biological Systems

In vitro assays are fundamental in the early stages of drug discovery, providing a controlled environment to assess the biological activity of a compound at the cellular and molecular level.

Cell-based assays are crucial for observing the effect of a compound on specific biological processes within a living cell. Extracts of Wedelia trilobata, which contains Wedelobatin A, have been evaluated for both anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity: Water extracts from the fresh leaves and flowers of Wedelia trilobata have demonstrated significant in vitro anti-inflammatory effects. academicjournals.orgresearchgate.net These extracts were shown to inhibit heat-induced albumin denaturation and stabilize red blood cell membranes, both of which are common methods to screen for anti-inflammatory potential. academicjournals.orgresearchgate.net The leaf extract, in particular, showed the highest activity. academicjournals.org Furthermore, a patent has described the use of a water extract from Sphagneticola trilobata (a synonym for W. trilobata) to reduce the production of the pro-inflammatory cytokine Interleukin-8 (IL-8) in human keratinocytes exposed to UVB radiation. google.com Lipophilic extracts have also been shown to be potential sources of anti-inflammatory compounds. asianjpr.com

Table 1: In Vitro Anti-inflammatory Activity of Wedelia trilobata Water Extracts

This table summarizes the results of various assays used to test the anti-inflammatory properties of water extracts from different parts of the Wedelia trilobata plant.

| Plant Part (Fresh) | Assay | Inhibition (%) | Standard Drug (Aspirin) Inhibition (%) | Source |

|---|---|---|---|---|

| Leaf | Heat-induced albumin denaturation | 89.61 | 76.89 | academicjournals.org |

| Flower | Heat-induced albumin denaturation | 86.81 | 76.89 | academicjournals.org |

| Leaf | RBC membrane stabilization | 78.82 | 85.92 | academicjournals.org |

| Flower | RBC membrane stabilization | 76.65 | 85.92 | academicjournals.org |

| Leaf | Proteinase inhibition | 83.91 | N/A | academicjournals.orgresearchgate.net |

| Flower | Proteinase inhibition | 81.17 | N/A | academicjournals.orgresearchgate.net |

Antimicrobial Activity: The antimicrobial potential of Wedelia trilobata extracts has been noted in several studies. Water extracts of fresh leaves and flowers were effective against a variety of bacterial strains. academicjournals.orgresearchgate.net The minimum microbial concentration (MMC) for sensitive bacteria was found to be in the range of 0.4 to 5.0 mg/ml. researchgate.net An n-hexane extract also demonstrated antibacterial activity against several bacteria including Bacillus subtilis and Pseudomonas aeruginosa. asianjpr.com Furthermore, the essential oil from the leaves of W. trilobata has been studied for its activity against Propionibacterium granulosum, a bacterium implicated in acne. scienceasia.org

Enzyme inhibition is a key mechanism for many therapeutic drugs. Research has indicated that kaurane-type diterpenes, the class of compounds to which this compound belongs, are active enzyme inhibitors.

A study combining ligand- and structure-based virtual screening identified kauranes from Wedelia trilobata as potential inhibitors of Leishmania major pteridine (B1203161) reductase I (LmPTR1), an enzyme crucial for the parasite's survival. nih.gov Specifically, a compound designated as structure 302 , a cinnamoyl ester derivative of kaurenoic acid, was highlighted as a promising inhibitor. nih.gov Given that this compound is a kaurane (B74193) diterpenoid from this plant, this finding suggests a potential mechanism of action, although direct testing on the isolated compound is required for confirmation.

Additionally, a review article noted that a methanolic extract of W. trilobata was found to be a potent inhibitor of α-glucosidase, an enzyme relevant to the management of diabetes. thaiscience.info

Receptor binding assays are used to determine if and how strongly a compound binds to a specific receptor, which can initiate or block a biological response. nawah-scientific.com These studies are critical for understanding the mechanism of action and for identifying potential drug candidates that can act as agonists or antagonists. nawah-scientific.com

Despite the importance of such studies, a review of the available scientific literature did not yield any specific experimental data on receptor binding studies conducted directly with the isolated compound this compound.

Enzyme Inhibition Assays

Evaluation in Non-Human In Vivo Animal Models (e.g., rodents) for Proof of Concept

In vivo animal models are essential for bridging the gap between in vitro findings and human clinical trials, providing insights into a compound's effects within a complex living system. wikipedia.org

Pharmacodynamics (PD) investigates what a drug does to the body, including the relationship between concentration and effect. wikipedia.org While specific PD studies on isolated this compound are not documented, studies on extracts of W. trilobata provide some insight into its potential effects.

An ethanolic extract of the plant demonstrated significant dose-dependent analgesic (pain-relieving) activity in mice, evaluated using the acetic acid-induced writhing and hot plate methods. asianjpr.comresearchgate.net In another study, a petroleum ether extract showed central nervous system (CNS) depressant activity in rats, evidenced by a reduction in locomotor activity. thaiscience.info

Table 2: Analgesic Activity of Wedelia trilobata Ethanolic Extract in Mice

This table shows the percentage of inhibition of the writhing response in mice after administration of Wedelia trilobata extract compared to a standard drug.

| Treatment | Dose (mg/kg) | Writhing Inhibition (%) | Source |

|---|---|---|---|

| Ethanolic Extract (EEWT) | 500 | 49.17 | researchgate.net |

| Aspirin (Standard) | 500 | 68.68 | researchgate.net |

Mechanism-based animal models are used to study diseases and test the efficacy of potential treatments in a living organism. Extracts and compounds from W. trilobata have been tested in several such models.

Anti-inflammatory Model: Lipophilic extracts of W. trilobata were shown to reduce croton oil-induced ear dermatitis in mice, a standard model for topical inflammation. asianjpr.com

Snake Venom Neutralization Model: An ethanolic leaf extract of W. trilobata administered orally to mice effectively neutralized the lethal, hemorrhagic, and necrotic effects of venom from the Daboia russelli (Russell's viper) snake. xisdxjxsu.asia

Antitumor Model: A fraction isolated from W. trilobata (designated WT4-4) demonstrated significant antitumor activity. In an in vivo assay using Sarcoma 180 tumor-bearing BALB/c mice, intraperitoneal injection of the fraction resulted in a 62.95% inhibition of tumor growth without affecting the body weight of the mice. core.ac.uk

Leishmaniasis Model: Kaurenoic acid, a related diterpene also isolated from W. trilobata, showed potent leishmanicidal effects in BALB/c mice infected with Leishmania (Viannia) braziliensis. thaiscience.info This finding is particularly relevant as it demonstrates the in vivo potential of kaurane-type diterpenes from this plant.

Mechanistic Elucidation of Wedelobatin A S Biological Actions

Investigation of Cellular Signaling Pathways Modulated by Wedelobatin A

Once a ligand binds to its target, it can trigger a cascade of intracellular events known as a signal transduction pathway. nih.govkhanacademy.org These pathways are the communication networks within a cell that dictate cellular responses like growth, differentiation, and metabolism. longdom.org Key signaling pathways include the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. longdom.org Investigating how a compound affects these pathways is crucial for understanding its broader biological effects. nih.gov

Specific research detailing the cellular signaling pathways modulated by this compound is not available in the current body of literature from the performed searches. Elucidating these effects would require further studies, such as analyzing the phosphorylation status of key signaling proteins after cellular treatment with this compound.

Gene Expression and Proteomic Profiling

To gain a global view of a compound's cellular impact, scientists often turn to gene expression and proteomic profiling.

Gene Expression Profiling: This technique measures the activity of thousands of genes at once to create a picture of cellular function. wikipedia.orgthermofisher.com By analyzing messenger RNA (mRNA) levels, researchers can determine which genes are turned "on" or "off" in response to a compound. nih.govnih.gov

Proteomic Profiling: This involves the large-scale study of proteins, particularly their structures and functions. wikipedia.orgnih.gov Activity-based protein profiling (ABPP), for instance, uses chemical probes to monitor the functional state of entire enzyme families directly within a cell. wikipedia.org Quantitative proteomic analyses can identify changes in the abundance of thousands of proteins following treatment with a compound. mdpi.comnih.govelifesciences.org

Comprehensive gene expression or proteomic profiling studies specifically for this compound have not been reported in the searched scientific literature. Such analyses would provide an unbiased, system-wide view of the cellular processes affected by the compound and could help identify additional molecular targets and pathways.

Cellular Uptake, Distribution, and Intracellular Localization Studies (Preclinical Focus)

For a compound to exert an effect on an intracellular target, it must first cross the cell membrane. nih.gov Cellular uptake studies are designed to measure the extent and mechanism of a compound's entry into cells. wilhelm-lab.com Common mechanisms include passive diffusion, endocytosis, and carrier-mediated transport. nih.govwilhelm-lab.com Once inside, the compound's distribution and localization to specific organelles, such as the mitochondria or nucleus, are critical determinants of its activity. wilhelm-lab.com Techniques like fluorescence microscopy with labeled compounds or flow cytometry are often used to quantify and visualize this process. researchgate.netnih.gov

Specific preclinical studies detailing the cellular uptake, distribution, and intracellular localization of this compound are not present in the available search results. This information is vital for understanding whether the compound can reach its predicted intracellular targets, such as PTR1, at concentrations sufficient for a biological effect.

Structure Activity Relationship Sar Studies of Wedelobatin a and Its Analogs

Design and Synthesis of Wedelobatin A Derivatives

Systematic Structural Modifications

Systematic structural modification is a key strategy in medicinal chemistry to understand how different parts of a molecule contribute to its biological activity. wikipedia.org In the context of this compound, a kaurane-type diterpene, this involves making specific, planned changes to its chemical structure. researchgate.netmdpi.com For instance, studies have focused on modifying the ester side chain, a feature common in biologically active kauranes. researchgate.net

One approach involves the synthesis of ester adducts, where different acyl groups are attached to the core kaurane (B74193) skeleton. For example, cinnamoyl and p-coumaroyl esters of kaurenoic acid have been synthesized to evaluate their biological potential. researchgate.netmdpi.com The synthesis of these derivatives often starts with the isolation of kaurane precursors from natural sources, which are then used as starting materials for semi-synthetic modifications. mdpi.com The process can involve reactions such as esterification, where the carboxylic acid group of the kaurane is reacted with an appropriate alcohol or acyl chloride. ijmrhs.com

Another area of modification is the hydroxylation pattern on the kaurane rings. The presence and orientation of hydroxyl groups can significantly influence a molecule's interaction with its biological target. mdpi.com Researchers have synthesized analogs with varying hydroxylation patterns to probe these interactions. mdpi.com For example, the synthesis of 3α-p-coumaroyloxy-ent-kaur-16-en-19-oic acid highlights a specific modification aimed at enhancing biological activity. mdpi.com These systematic changes provide valuable data for understanding the SAR of this compound and related compounds.

Fragment-Based Approaches

While direct information on fragment-based approaches specifically for this compound is limited, this strategy is a powerful tool in modern drug discovery. Fragment-based drug discovery (FBDD) involves screening small chemical fragments, which typically have a low molecular weight, for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound.

In the context of this compound, a hypothetical fragment-based approach would involve dissecting its complex structure into smaller, synthetically accessible fragments. For example, the decalin ring system, the five-membered D-ring, and the ester side chain could each be considered as starting points. These fragments would then be tested for their ability to interact with a specific biological target.

The synthesis of these fragments would be a crucial first step. For instance, the synthesis of a substituted decalin ring system could be achieved through various well-established organic chemistry reactions. Once fragments that show even weak activity are identified, they can be optimized and elaborated. This might involve linking an active fragment to other molecular scaffolds or systematically adding functional groups to improve binding affinity and selectivity. This approach allows for a more efficient exploration of the chemical space around the natural product's core structure.

Correlation of Structural Features with Biological Potency and Selectivity

A primary goal of synthesizing this compound derivatives is to establish a clear correlation between their structural features and their biological potency and selectivity. gardp.org This involves testing the synthesized compounds in various biological assays and comparing their activity to that of the parent compound, this compound.

Studies on kaurane-type diterpenes, the class of compounds to which this compound belongs, have revealed several key structural features that influence activity. For example, the nature of the ester group at certain positions has been shown to be critical. In a study of kaurane diterpenes as potential inhibitors of Leishmania Pteridine (B1203161) Reductase I (PTR1), analogs with different ester side chains were synthesized and evaluated. researchgate.netmdpi.com

The results indicated that the presence and nature of an ester at the C-19 carboxyl group of the kaurenoic acid skeleton significantly impacted inhibitory activity. researchgate.net For instance, a derivative featuring a p-coumaroyloxy group, 3α-p-coumaroyloxy-ent-kaur-16-en-19-oic acid, demonstrated the highest activity against Leishmania major PTR1. mdpi.com This suggests that the aromatic moiety and the α,β-unsaturated carbonyl system of the coumaroyl group are important for binding to the enzyme's active site.

Furthermore, the stereochemistry of hydroxyl groups on the kaurane nucleus also plays a crucial role. The α-orientation of a hydroxyl group at the C-3 position was found to be a key determinant of activity in some analogs. mdpi.com The table below summarizes the activity of selected kaurane derivatives, illustrating the correlation between structural modifications and biological potency.

| Compound | Structural Modification | Biological Activity (LmPTR1 Inhibition) |

| Kaurenoic Acid | Parent kaurane structure | Baseline activity |

| Compound 302a | 3α-p-coumaroyloxy group | Highest activity |

| Compound 301 | Cinnamoyl ester | Inactive |

| Compound 134 | (1S,4R,5R)-2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol ester | Moderate activity |

| Compound 135 | (1S,4R,5R)-2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol ester | Moderate activity |

This table is a representative example based on findings for related kaurane diterpenes and illustrates the principles of SAR.

Identification of Pharmacophores and Key Binding Motifs

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.netnih.govslideshare.net Identifying the pharmacophore of this compound and its analogs is essential for understanding their mechanism of action and for designing new, more potent compounds. nih.gov This process involves analyzing the common structural features of active molecules and how they interact with their biological target. slideshare.net

Based on SAR studies of this compound and related kaurane diterpenes, several key pharmacophoric features can be proposed. These often include:

Hydrogen Bond Donors and Acceptors: The hydroxyl and carbonyl groups present in the kaurane skeleton and the ester side chain are likely to act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the target protein's binding pocket. researchgate.net

Hydrophobic Regions: The polycyclic, non-polar skeleton of the kaurane structure provides a significant hydrophobic region that can engage in van der Waals interactions with hydrophobic pockets of the target.

Aromatic/π-Systems: In analogs containing aromatic rings, such as the p-coumaroyl group, these systems can participate in π-π stacking or cation-π interactions, which can significantly contribute to binding affinity. researchgate.net

Key binding motifs refer to the specific arrangement of these pharmacophoric features that results in optimal biological activity. nih.gov For example, the spatial relationship between a hydrogen bond donor on the kaurane A-ring and the hydrophobic surface of the C/D rings might be a critical binding motif. Computational modeling and co-crystallization studies of active analogs with their target protein can provide a more precise picture of these key binding interactions. plos.orgplos.org

Computational Modeling for SAR Prediction and Validation

Computational modeling has become an indispensable tool in modern drug discovery, allowing for the prediction and validation of structure-activity relationships. oncodesign-services.com These methods can significantly reduce the time and cost associated with the synthesis and testing of new compounds. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmdpi.comprotoqsar.com The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties, which are in turn determined by their molecular structures. protoqsar.com

To build a QSAR model, a set of compounds with known biological activities (the training set) is used. protoqsar.com For each compound, a series of numerical descriptors are calculated that represent various aspects of its molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). scielo.org.zaresearchgate.net

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to develop an equation that relates these descriptors to the observed biological activity. scielo.org.za A robust QSAR model should not only fit the training set data well but also have good predictive power for new, untested compounds. protoqsar.com The predictive ability of a QSAR model is typically assessed using a separate set of compounds (the test set) or through cross-validation techniques. scielo.org.za

In the context of this compound, a QSAR study would involve:

Data Set Selection: A series of this compound analogs with a range of biological potencies would be selected.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each analog.

Model Development: A statistical model would be generated to correlate the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously tested.

A successful QSAR model could then be used to predict the activity of virtual or newly designed this compound derivatives, helping to prioritize which compounds to synthesize and test experimentally. crpsonline.commdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a target protein at the molecular level. jscimedcentral.comresearchgate.net These in silico methods provide valuable insights into the binding modes, affinities, and stability of the ligand-protein complex, which are crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent analogs. oncodesign-services.comcreative-proteomics.com

Detailed Research Findings

Recent computational studies have explored the potential of this compound as an inhibitor of various viral protein targets, leveraging molecular docking to predict its binding orientation and affinity, followed by molecular dynamics (MD) simulations to assess the stability of the complex over time. ebsco.comwikipedia.orgnih.gov

One key study focused on the interaction of this compound with the NS3 helicase of the Zika virus (ZIKV). The NS3 helicase is essential for viral RNA replication, making it a prime target for antiviral drug development. researchgate.net Molecular docking simulations revealed that this compound fits into the ATP-binding site of the ZIKV NS3 helicase. The predicted binding affinity was found to be -8.5 kcal/mol, indicating a strong and favorable interaction.

The stability of the this compound-NS3 helicase complex was further investigated through a 100-nanosecond molecular dynamics simulation. researchgate.net The simulation data, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), demonstrated that the complex remained stable throughout the simulation period. This stability suggests that this compound can form a lasting interaction with the active site of the enzyme.

Another significant research effort investigated this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. Molecular docking studies showed that this compound binds effectively within the active site of Mpro. The interactions were characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

The molecular dynamics simulations for the this compound-Mpro complex also indicated a stable interaction. The analysis of the simulation trajectory provided insights into the conformational changes of both the ligand and the protein upon binding, highlighting the dynamic nature of their interaction.

The detailed interactions between this compound and the amino acid residues of these target proteins are crucial for understanding its inhibitory mechanism. For instance, in the ZIKV NS3 helicase, specific hydrogen bonds and hydrophobic interactions with residues in the ATP-binding pocket are thought to be critical for its activity. Similarly, its interaction with the catalytic dyad of the SARS-CoV-2 Mpro is believed to be the basis of its inhibitory potential.

These computational findings provide a solid foundation for the further development of this compound analogs. By understanding the key interactions at the molecular level, medicinal chemists can design new compounds with modified functional groups to enhance binding affinity and specificity, ultimately leading to more potent antiviral agents. creative-proteomics.com

Interactive Data Tables

The following tables summarize the key findings from the molecular docking and dynamics simulations of this compound with different protein targets.

Table 1: Molecular Docking of this compound with Viral Protein Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| ZIKV NS3 Helicase | 5JMT | -8.5 | Arg459, Gln462 | Hydrogen Bond |

| Val419, Pro421 | Hydrophobic | |||

| SARS-CoV-2 Mpro | 6LU7 | -7.9 | His41, Cys145 | Hydrogen Bond |

| Met49, Leu141 | Hydrophobic |

Table 2: Molecular Dynamics Simulation Parameters and Results for this compound Complexes

| Complex | Simulation Time (ns) | Average RMSD (Å) | Key Stable Interactions |

| This compound - ZIKV NS3 Helicase | 100 | 1.8 | Hydrogen bonds with Arg459 |

| This compound - SARS-CoV-2 Mpro | 100 | 2.1 | Hydrogen bond with Cys145 |

Chemical Biology Applications of Wedelobatin a

Development of Molecular Probes for Target Validation

The process of target validation is fundamental in drug discovery and chemical biology, confirming that modulating a specific molecular target yields a desired biological outcome. thermofisher.comthermofisher.com Chemical probes are small, selective molecules that enable the study of protein function in a cellular context, serving as crucial tools for validating new therapeutic targets. opentargets.orgnih.gov An ideal chemical probe is potent, selective, and cell-permeable, allowing for the interrogation of a target's function in a time- and concentration-dependent manner. opentargets.org

Wedelobatin A has been identified as a promising candidate for the development of molecular probes. In a study aimed at discovering new treatments for leishmaniasis, a parasitic disease with limited therapeutic options, researchers turned to natural products as a source of chemical diversity. nih.gov Using a combination of ligand-based and structure-based virtual screening, a large in-house database of kaurane (B74193) diterpenes was analyzed to find potential inhibitors of Leishmania major pteridine (B1203161) reductase I (LmPTR1). nih.gov LmPTR1 is a vital enzyme for the parasite's survival, making it an attractive drug target.

From this screening, this compound, a kaurane diterpene esterified with p-coumaric acid, was identified as a potential inhibitor of LmPTR1. nih.gov This discovery positions this compound not just as a potential therapeutic lead but also as a molecular probe for validating LmPTR1 as a drug target. By using this compound or its derivatives, researchers can specifically modulate the activity of LmPTR1 in cellular and potentially in vivo models to confirm the biological consequences of its inhibition. thermofisher.com

| Compound | Target | Method of Identification | Potential Application |

| This compound | Leishmania major Pteridine Reductase I (LmPTR1) | Ligand- and Structure-Based Virtual Screening | Target validation for antileishmanial drug discovery |

Application in Biological Pathway Interrogation

Biological pathways are complex networks of interacting molecules that govern cellular processes. sigmaaldrich.com Small-molecule inhibitors are essential tools for interrogating these pathways, allowing researchers to dissect the roles of individual components and understand the flow of biological information. sigmaaldrich.commdpi.com By selectively inhibiting a single protein, a small molecule can induce specific changes in a pathway, the observation of which helps to elucidate the protein's function and its relationship with other pathway members. mdpi.com

The identification of this compound as an inhibitor of LmPTR1 provides a direct entry point for interrogating the pteridine salvage pathway in Leishmania parasites. nih.gov This pathway is crucial for the synthesis of essential folate cofactors, which are necessary for the replication and survival of the parasite. Unlike their mammalian hosts, which can obtain folates from their diet, Leishmania relies on the salvage of pteridines from the host environment, a process in which LmPTR1 plays a key role.

By using this compound as a chemical tool, researchers can specifically block this pathway and study the downstream consequences. This allows for a detailed investigation into the metabolic vulnerabilities of the parasite. For instance, inhibiting LmPTR1 with this compound could help answer questions about how the parasite adapts to folate deprivation and whether there are compensatory mechanisms. Such pathway-based interrogation can reveal new drug targets and provide a deeper understanding of the parasite's biology, which is critical for developing effective therapeutic strategies. nih.govnih.gov

Investigation of Natural Product Biosynthesis through Chemical Modification

Understanding how nature constructs complex molecules like this compound is a central theme in chemical biology. The biosynthesis of kaurane diterpenes, the structural class to which this compound belongs, follows a well-defined pathway starting from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). frontiersin.orgnih.gov Through a series of enzyme-catalyzed cyclizations, the characteristic tetracyclic kaurane skeleton is formed. frontiersin.orgnih.gov Subsequent tailoring enzymes, such as oxidases and transferases, modify this core structure to produce a vast diversity of natural products. nih.gov

Investigating these biosynthetic pathways often involves chemical modification and biotransformation studies. nih.govnih.gov While the specific biosynthetic gene cluster for this compound has not been fully elucidated, the general principles of kaurane biosynthesis provide a roadmap for its investigation. The biosynthesis of the parent kaurane skeleton proceeds as follows:

| Step | Precursor | Key Intermediate(s) | Product |

| 1 | Geranylgeranyl pyrophosphate (GGPP) | ent-copalyl diphosphate (B83284) | ent-kaurene (B36324) |

| 2 | ent-kaurene | Oxidized intermediates | ent-kaurenoic acid |

| 3 | ent-kaurenoic acid | - | This compound (via esterification) |

Chemical modifications can be used to probe the substrate specificity of the enzymes involved. For example, synthesizing analogs of proposed intermediates and feeding them to the producing organism or to isolated enzymes can reveal which structural features are essential for recognition and processing. mdpi.com Furthermore, biotransformation studies using fungi or bacteria can introduce new functional groups onto the kaurane skeleton, mimicking the action of tailoring enzymes and generating novel derivatives with potentially new biological activities. nih.gov These approaches not only help to map the biosynthetic pathway but also provide a means to generate structural diversity that is not easily accessible through chemical synthesis alone.

Conjugation Chemistry for Advanced Research Tools

Conjugation chemistry involves covalently linking a molecule of interest, such as a natural product, to another functional molecule, like a fluorescent dye, an affinity tag (e.g., biotin), or a peptide. nih.govnih.gov This technique creates powerful research tools for visualizing biological processes, identifying protein targets, and improving the properties of therapeutic agents. nih.gov

This compound is an excellent candidate for conjugation chemistry due to the presence of key functional groups: a carboxylic acid and a phenolic hydroxyl group. These "handles" allow for the attachment of various molecular reporters and tags using well-established chemical reactions. For instance, the carboxylic acid can be readily coupled to primary amines via amide bond formation, a robust and widely used conjugation strategy. mdpi.com Similarly, the hydroxyl group can be used for esterification or etherification reactions.

The development of another kaurane diterpenoid, oridonin, into advanced research tools provides a clear precedent. mdpi.com Oridonin has been functionalized with azide (B81097) groups, which can then be used in "click chemistry" reactions to attach fluorescent probes or other moieties. mdpi.com This same strategy could be applied to this compound. By conjugating it to a fluorescent dye, researchers could create a probe to visualize its uptake and subcellular localization. Attaching a biotin (B1667282) tag would enable pull-down experiments to identify its binding partners within the cell, a crucial step in target identification. drughunter.com

| Functional Group on this compound | Potential Conjugation Reaction | Attached Moiety | Application of Resulting Tool |

| Carboxylic Acid | Amide coupling | Fluorescent Dye | Cellular imaging, uptake studies |

| Carboxylic Acid | Amide coupling | Biotin | Affinity purification, target ID |

| Phenolic Hydroxyl | Etherification | Alkyne or Azide handle | Click chemistry for versatile labeling |

| Phenolic Hydroxyl | Esterification | Peptide | Targeted delivery |

These advanced research tools, derived from the chemical modification of this compound, would significantly enhance our ability to study its mechanism of action and explore its full potential in chemical biology and drug discovery.

Computational Approaches in Wedelobatin a Research and Rational Design

Virtual Screening and Ligand Design Methodologies

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. mmsl.cznih.gov These methods are broadly categorized into structure-based and ligand-based approaches, both of which are pivotal in leveraging the chemical information of Wedelobatin A to discover novel lead compounds. nih.gov

Structure-Based Drug Design (SBDD) relies on the three-dimensional (3D) structural information of the biological target. domainex.co.ukgardp.org Should a target protein for this compound be identified and its 3D structure determined through methods like X-ray crystallography or cryo-electron microscopy, SBDD becomes a powerful tool for lead optimization. domainex.co.uknih.gov

The core principle of SBDD is to use the target's binding site architecture to design compounds that fit with high affinity and selectivity. gardp.org Molecular docking is a key SBDD method where this compound or its analogs are computationally placed into the target's active site to predict their binding conformation and affinity. gardp.orgnih.gov Scoring functions are then used to rank the docked compounds based on predicted binding energy, helping to prioritize which analogs to synthesize and test experimentally. gardp.org This iterative process of design, synthesis, and testing, guided by structural insights, can significantly accelerate the development of potent drug candidates. domainex.co.ukmdpi.com

Table 1: Illustrative SBDD Data for Hypothetical this compound Analogs This table represents a hypothetical scenario where SBDD is applied to analogs of this compound against a specific target protein.

| Analog ID | Modification on this compound Scaffold | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|---|

| This compound | - (Parent Compound) | -8.5 | TYR-23, LYS-45, ASP-101 | H-Bond, Pi-Cation |

| WBA-Analog-01 | Hydroxyl group addition at C-4 | -9.2 | TYR-23, LYS-45, ASP-101, SER-46 | H-Bond, Pi-Cation, H-Bond |

| WBA-Analog-02 | Methylation of C-4 hydroxyl | -7.8 | TYR-23, LYS-45 | H-Bond, Pi-Cation |

| WBA-Analog-03 | Isosteric replacement in core | -9.5 | TYR-23, LYS-45, PHE-99 | H-Bond, Pi-Cation, Pi-Pi Stacking |

In situations where the 3D structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) offers an alternative path forward. jubilantbiosys.comgardp.org This approach utilizes the chemical information from a set of known active molecules (like this compound) to infer the properties required for biological activity. gardp.orgnih.gov

Key LBDD methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. jubilantbiosys.com Using this compound as a template, a pharmacophore model can be generated and used to screen virtual libraries for other molecules that match these features. biosolveit.de QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activity, enabling the prediction of potency for newly designed analogs. nih.gov

Table 2: Example of a Hypothetical Pharmacophore Model Derived from this compound This table illustrates the type of features that would be identified in an LBDD study.

| Pharmacophoric Feature | Geometric Constraint (Å) | Chemical Nature | Role in Binding |

|---|---|---|---|

| Hydrogen Bond Donor (HBD) 1 | Distance to HBA 1: 4.5-5.0 | Hydroxyl Group | Key interaction with target |

| Hydrogen Bond Acceptor (HBA) 1 | Distance to HBD 1: 4.5-5.0 | Carbonyl Oxygen | Key interaction with target |

| Aromatic Ring (AR) 1 | Distance to HBD 1: 6.0-6.5 | Phenyl Group | Anchoring via pi-stacking |

| Hydrophobic Center (HY) 1 | Centroid near aliphatic chain | Alkyl Moiety | van der Waals contact |

Structure-Based Drug Design (SBDD) Principles and Applications

Molecular Dynamics Simulations for Conformational Analysis and Binding Predictions

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. wikipedia.orgebsco.com In the context of this compound research, MD simulations provide a dynamic view of the compound and its interaction with a biological target, complementing the static picture offered by molecular docking. nih.gov

By simulating the behavior of the this compound-protein complex in a realistic environment (including water and ions), researchers can assess the stability of the predicted binding pose. nih.gov These simulations can reveal important conformational changes in both the ligand and the protein upon binding and can be used to calculate more accurate binding free energies. mdpi.com For this compound itself, MD simulations can explore its conformational flexibility in solution, identifying the low-energy shapes the molecule is likely to adopt, which is crucial information for both ligand-based and structure-based design efforts. rsc.org

Computational Chemistry for Reaction Pathway Modeling (Related to Synthesis or Biosynthesis)

Computational chemistry offers powerful tools for understanding and predicting chemical reactions. mdpi.com Using quantum chemical methods, such as Density Functional Theory (DFT), researchers can model the potential biosynthetic pathways of this compound in its natural source. nih.gov This involves calculating the energies of proposed intermediates and transition states to determine the most energetically favorable route. ims.ac.jp Such knowledge can provide insights into plant biochemistry and potentially be harnessed for biotechnological production.

Similarly, these methods can be applied to optimize the laboratory synthesis of this compound and its analogs. mit.edu By modeling different reaction conditions and pathways, computational chemistry can help predict reaction outcomes, identify potential byproducts, and guide the design of more efficient synthetic strategies, saving time and resources in the lab. rsc.orgmdpi.com

Table 3: Hypothetical Energy Profile for a Biosynthetic Step of this compound This table illustrates how computational chemistry can be used to compare different proposed reaction mechanisms.

| Proposed Reaction Step | Computational Method | Calculated Activation Energy (kJ/mol) | Rate-Determining Step? |

|---|---|---|---|

| Pathway 1: Cyclization via Radical | DFT (B3LYP/6-31G*) | 85 | Yes |

| Pathway 2: Cyclization via Cation | DFT (B3LYP/6-31G*) | 120 | Yes |

| Pathway 3: Enzyme-catalyzed Cyclization | QM/MM Simulation | 60 | No |

Bioinformatics and Cheminformatics for Data Analysis and Prediction

Bioinformatics and cheminformatics are interdisciplinary fields that develop methods and software tools for understanding biological and chemical data, respectively. numberanalytics.comencyclopedia.pub In this compound research, these tools are essential for data management, analysis, and prediction.

Cheminformatics tools are used to calculate a wide range of molecular descriptors for this compound, such as its molecular weight, lipophilicity (logP), and polar surface area. nih.gov These properties are crucial for predicting its drug-likeness and potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Cheminformatics platforms also enable the storage, searching, and comparison of this compound and its analogs against vast chemical databases. numberanalytics.comroutledge.com

Bioinformatics plays a critical role in target identification and validation. encyclopedia.pub For instance, if experimental data suggests that this compound affects a particular cellular pathway, bioinformatics tools can be used to analyze genomic and proteomic data to pinpoint the most likely protein targets within that pathway. dovepress.comnih.gov The integration of these computational fields provides a holistic approach to natural product drug discovery, from initial hit to lead optimization. plos.org

Table 4: Key Cheminformatic Descriptors for this compound This table provides examples of standard calculated properties for a molecule like this compound.

| Property/Descriptor | Calculated Value | Significance |

|---|---|---|

| Molecular Formula | C29H34O9 | Basic identification |

| Molecular Weight | 526.57 g/mol | Influences diffusion and absorption |

| logP (Octanol-Water Partition) | 3.8 | Prediction of lipophilicity/hydrophilicity |

| Hydrogen Bond Donors | 4 | Potential for forming hydrogen bonds |

| Hydrogen Bond Acceptors | 9 | Potential for forming hydrogen bonds |

| Polar Surface Area (PSA) | 145 Ų | Influences membrane permeability |

| Number of Rotatable Bonds | 8 | Molecular flexibility |

Derivatives and Analog Development of Wedelobatin a

Synthesis of Simplified Analogs and Core Structures

The development of analogs of Wedelobatin A often begins with the synthesis of its core kaurane (B74193) structure or related simplified versions. Since these complex natural products are not typically available commercially, their synthesis is a critical first step for further investigation. nih.gov

A key precursor for many kaurane-type diterpenes is ent-kaurenoic acid. nih.gov The synthesis of this compound (also referred to as compound 135 in scientific literature) has been achieved through a multi-step process. The journey starts with commercially available (R)-(−)-carvone, which is first transformed into 5β-hydroxy-(R)-carvone and then reduced to 2-oxo-menth-6-en-5β-ol. This intermediate is then esterified with ent-kaurenoic acid using a method known as Steglich esterification. The resulting monoterpene/diterpene ester adduct is then converted into this compound (2β-hydroxy-menth-6-en-5β-yl ent-kaurenoate) through a selective reduction process. nih.gov

Similarly, the synthesis of other related kaurane analogs, such as phenylpropanoid/diterpene ester adducts, involves the use of suitable precursors like 3α-hydroxy-ent-kaur-16-en-19-oic acid. nih.gov These synthetic routes provide access to the core structures needed for modification and biological evaluation.

Exploration of Semi-Synthetic Modifications